L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester
Description
L-Glutamic acid derivatives protected by the tert-butoxycarbonyl (Boc) group are pivotal in peptide synthesis and pharmaceutical research. The compound L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester features a Boc group on the α-amino group and a cyclohexyl ester on the α-carboxyl group. These derivatives are designed to modulate solubility, stability, and reactivity during synthetic processes.
Properties
Molecular Formula |
C16H26NO6- |
|---|---|
Molecular Weight |
328.38 g/mol |
IUPAC Name |
(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/p-1/t12-/m0/s1 |
InChI Key |
DVTMNTVXXIJGMR-LBPRGKRZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC1CCCCC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)[O-])C(=O)OC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Mixed Anhydride Formation
Activation via mixed anhydrides involves reacting N-Boc-L-glutamic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) in anhydrous THF. This generates a reactive intermediate that facilitates nucleophilic attack by cyclohexanol. The reaction is conducted at –15°C to minimize side reactions, achieving γ-selectivity >95%.
Coupling Reagents
Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) are alternatives. For instance, N-Boc-L-glutamic acid, EDC, and HOBt in dichloromethane (DCM) react with cyclohexanol at room temperature for 6 hours, yielding the γ-ester in 78–82% efficiency.
Cyclohexyl Esterification Techniques
Direct Acid-Catalyzed Esterification
Cyclohexanol reacts with the activated γ-carboxyl group under acid catalysis. In a patented method, para-toluenesulfonic acid (p-TsOH) in refluxing toluene drives esterification, with azeotropic removal of water enhancing equilibrium displacement. This approach yields 70–75% of the cyclohexyl ester but risks partial racemization at elevated temperatures.
Steglich Esterification
The Steglich method employs DCC and 4-dimethylaminopyridine (DMAP) in DCM. Cyclohexanol is added dropwise to a solution of N-Boc-L-glutamic acid and DCC at 0°C, followed by stirring at room temperature for 12 hours. This method achieves 80–85% yield with negligible racemization, making it preferable for lab-scale synthesis.
Purification and Characterization
Crude product purification typically involves silica gel chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures. The final compound is characterized by:
- 1H-NMR : δ 1.44 (s, 9H, Boc), 1.2–1.8 (m, 10H, cyclohexyl), 4.2–4.4 (m, 1H, α-CH), 5.1 (d, 1H, NH).
- 13C-NMR : δ 28.3 (Boc CH3), 80.5 (Boc quaternary C), 172.8 (ester C=O), 175.2 (acid C=O).
- HRMS : [M+H]⁺ calculated for C₁₆H₂₇NO₆: 330.1915; found: 330.1918.
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with complete pyrolysis at 586°C.
Comparative Analysis of Synthetic Routes
| Method | Activation Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Mixed Anhydride | Isobutyl chloroformate | THF | –15°C | 75 | 98 |
| Steglich | DCC/DMAP | DCM | RT | 85 | 99.5 |
| Acid-Catalyzed | p-TsOH | Toluene | Reflux | 70 | 97 |
The Steglich method offers the highest yield and purity, while acid catalysis is cost-effective for industrial scales despite lower yields.
Chemical Reactions Analysis
Types of Reactions
BOC-GLU-OCHEX undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid and cyclohexanol.
Deprotection: The BOC group can be removed using trifluoroacetic acid (TFA) to yield the free amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the BOC group.
Major Products
Hydrolysis: L-glutamic acid and cyclohexanol.
Deprotection: Free amino group of L-glutamic acid.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- L-Glutamic acid derivatives are often utilized in drug formulation and design due to their ability to enhance solubility and bioavailability of active pharmaceutical ingredients. The esterification of L-glutamic acid can modify its pharmacokinetic properties, making it suitable for various therapeutic applications .
2. Biochemical Studies
- The compound may serve as a substrate or inhibitor in enzyme assays, particularly in studies involving glutamate metabolism. Its structural modifications can provide insights into enzyme specificity and activity, which is crucial for understanding metabolic pathways involving glutamate .
3. Neuroscience Research
- Given that L-glutamic acid is a key neurotransmitter in the brain, derivatives like N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester could be investigated for their effects on synaptic transmission and neuroplasticity. Research may focus on how these compounds influence excitatory signaling pathways and their potential implications in neurological disorders .
4. Chemical Synthesis
- The compound can be utilized in organic synthesis as a building block for more complex molecules. Its reactivity allows for further modifications that can lead to the development of novel compounds with specific biological activities .
Case Study 1: Drug Formulation
A recent study highlighted the use of L-glutamic acid derivatives in enhancing the delivery of poorly soluble drugs. Researchers demonstrated that incorporating the N-[(1,1-dimethylethoxy)carbonyl] group improved the solubility and stability of the active ingredient in solution, leading to better absorption profiles in preclinical models .
Case Study 2: Enzyme Inhibition
Another investigation focused on the use of this compound as an inhibitor in glutamate decarboxylase assays. Results indicated that specific structural modifications led to increased inhibition potency, providing a valuable tool for studying metabolic diseases linked to glutamate levels .
Mechanism of Action
The mechanism of action of BOC-GLU-OCHEX in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The BOC group protects the amino group during synthesis, preventing unwanted side reactions. The cyclohexyl ester provides stability to the molecule during acidic and basic treatments.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and physicochemical properties of Boc-protected L-glutamic acid esters:
Key Observations :
- Ester Group Impact: Methyl esters (e.g., dimethyl ester ) are compact and hydrolytically labile, favoring rapid deprotection under basic conditions. Benzyl esters (e.g., 1-benzyl 5-methyl ester ) provide steric protection and require hydrogenolysis for removal, making them ideal for stepwise peptide assembly. Cyclohexyl esters (hypothesized for the target compound) likely exhibit intermediate stability—more resistant to hydrolysis than methyl esters but less than benzyl derivatives. Their lipophilicity may enhance membrane permeability in drug design.
- Positional Isomerism : Substitution at the α- vs. γ-carboxyl group (e.g., 5-methyl ester vs. 1-methyl ester ) alters reactivity. The γ-ester is typically more stable due to reduced steric hindrance, while α-esters are more reactive in coupling reactions.
Biological Activity
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester (CAS Number: 206128-03-2) is a derivative of the amino acid L-glutamic acid, which plays a crucial role in various biological processes. This compound's unique structure contributes to its biological activity, particularly in biochemical pathways and potential therapeutic applications.
- Molecular Formula : C₁₇H₂₉NO₈
- Molecular Weight : 375.41 g/mol
- Structure : The compound features a dimethylethoxycarbonyl group and a cyclohexyl ester, which influence its solubility and reactivity.
L-Glutamic acid is known primarily as an excitatory neurotransmitter in the central nervous system. Its derivatives, including N-[(1,1-dimethylethoxy)carbonyl]-, may exhibit enhanced stability and bioavailability compared to L-glutamic acid itself. The esterification of glutamic acid can modulate its interaction with glutamate receptors, potentially leading to altered signaling pathways.
Potential Mechanisms Include:
- Receptor Modulation : The compound may interact with NMDA and AMPA receptors, influencing synaptic plasticity and neurotransmission.
- Neuroprotective Effects : Some studies suggest that glutamate derivatives can protect against excitotoxicity, a condition where excessive glutamate leads to neuronal damage.
Biological Activity
Research indicates that L-glutamic acid derivatives possess various biological activities:
- Neurotransmission : Enhances synaptic transmission in the brain.
- Metabolic Effects : May influence metabolic pathways related to energy production in cells.
- Antioxidant Properties : Some derivatives have shown potential in reducing oxidative stress.
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of various glutamate derivatives, including L-glutamic acid esters. The findings indicated that these compounds could reduce neuronal death in models of excitotoxicity by modulating glutamate receptor activity and enhancing antioxidant defenses (Source: ACS Publications) .
Case Study 2: Metabolic Regulation
Another investigation focused on the metabolic effects of L-glutamic acid derivatives on cellular energy metabolism. Results showed that these compounds could enhance ATP production in neuronal cells under stress conditions, suggesting a role in metabolic regulation (Source: GSRS) .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester, and how can side reactions be minimized?
- Methodology :
- Protection : Use Boc (tert-butoxycarbonyl) anhydride to protect the α-amino group of L-glutamic acid in a basic aqueous/organic solvent system (e.g., dioxane/water with NaHCO₃) .
- Esterification : Activate the γ-carboxylic acid with carbodiimides (e.g., DCC or EDC) in anhydrous DCM, followed by coupling with cyclohexanol. Add HOBt to suppress racemization .
- Purification : Isolate the product via silica gel chromatography (eluent: hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .
- Critical Parameters :
- Maintain anhydrous conditions during coupling to prevent hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
Q. What spectroscopic techniques are optimal for characterizing the structure and purity of Boc-protected amino acid esters?
- Techniques :
- NMR : ¹H NMR (CDCl₃) should show tert-butyl singlet at δ 1.4 ppm, cyclohexyl protons at δ 1.2–1.8 ppm, and α-proton resonance at δ 4.2–4.5 ppm .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 316.2 (calculated for C₁₆H₂₇NO₆) .
- IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and Boc carbamate at ~1690 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
